methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate

Description

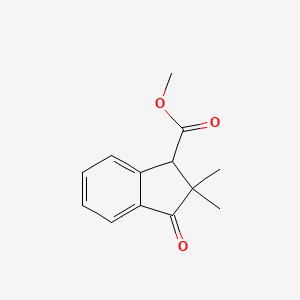

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic indanone derivative characterized by a fused cyclohexenone ring (positions 2 and 3) and an aromatic benzene ring. The molecule features two methyl groups at position 2 and a methoxycarbonyl group at position 1. This structural arrangement confers unique electronic and steric properties, influencing its reactivity and biological activity. The compound’s molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol (calculated).

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-oxo-1H-indene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(2)10(12(15)16-3)8-6-4-5-7-9(8)11(13)14/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMBVQRHROMPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of 2,3-dihydro-1H-indene-1-one with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group can be reduced to form an alcohol derivative.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like pyridine.

Major Products

Oxidation: Formation of 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 2,2-dimethyl-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is in the field of medicinal chemistry. Research indicates that compounds with similar structures have been effective in inducing apoptosis in cancer cells. Specifically, derivatives of 2,3-dihydro-1H-indene compounds have shown potential in treating various cancers by targeting inhibitors of apoptosis proteins (IAPs) .

Case Studies:

- Cancer Treatment : A study highlighted the use of related compounds for treating solid tumors such as breast and ovarian cancer. These compounds were noted for their ability to sensitize cancer cells to apoptotic signals, making them valuable candidates for further development in cancer therapies .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations that can lead to the creation of more complex molecules.

Synthetic Pathways:

- Formation of Indene Derivatives : This compound can be utilized to synthesize other indene derivatives through cyclization reactions. Such derivatives have applications ranging from pharmaceuticals to agrochemicals.

Material Science

In material science, this compound can be explored for its properties in polymer chemistry. The compound's ability to undergo polymerization reactions could lead to novel materials with specific mechanical and thermal properties.

Potential Applications:

- Polymer Development : Research into the polymerization of this compound may yield materials suitable for coatings, adhesives, and other industrial applications due to their potential durability and resistance characteristics.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups allow it to participate in various biochemical reactions. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity. Additionally, its structural similarity to other bioactive compounds enables it to interact with cellular receptors and signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate and related indanone derivatives:

Structural and Electronic Comparisons

- Electron-withdrawing groups (e.g., methoxycarbonyl at C1 or C2) polarize the indanone core, increasing electrophilicity at the ketone (C3), which is critical for Michael addition reactions .

Hydrogen Bonding :

- Hydroxyl-containing derivatives (e.g., ’s compound) form intermolecular hydrogen bonds (C–H⋯O), stabilizing crystal structures and enhancing solubility . In contrast, the dimethyl-substituted target compound likely exhibits lower aqueous solubility due to reduced polarity.

Biological Activity

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate (CAS No. 104620-34-0) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and applications, supported by relevant case studies and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H10O3 |

| Molar Mass | 190.2 g/mol |

| Density | 1.246 g/cm³ |

| Melting Point | 65-69 °C |

| Boiling Point | 311.3 °C |

| Water Solubility | Slightly soluble |

| Flash Point | 137.4 °C |

This compound is sensitive to moisture and should be stored at temperatures between 2-8 °C to maintain stability .

Antitumor Activity

Research indicates that derivatives of indane compounds, including this compound, exhibit significant antitumor activity. A study highlighted that analogs of indane derivatives showed promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

Antibacterial Properties

Additionally, certain indanone derivatives have been reported to possess antibacterial properties. The structural similarity of this compound to known antibacterial agents suggests potential efficacy against bacterial strains. In vitro studies demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Compounds with similar structures have been shown to reduce inflammatory markers in various models of inflammation, indicating a potential therapeutic role in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing Knoevenagel condensation reactions with appropriate aldehydes and ketones.

- Cyclization Techniques : Employing cyclization strategies involving indanone derivatives to form the desired structure through multi-step synthetic pathways.

Study on Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several indane derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents .

Investigation of Antibacterial Effects

A comparative analysis was conducted on various indanone derivatives against common bacterial pathogens. This compound demonstrated a significant zone of inhibition in agar diffusion tests against both Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What synthetic methodologies are effective for preparing methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions starting from indanone precursors. For example:

- General Procedure (GP1): React 2,3-dihydro-1H-inden-1-one derivatives with methyl chloroformate or activated esters under basic conditions (e.g., NaH or EtN) in anhydrous solvents like THF or DCM. Monitor progress via TLC (e.g., R values in DCM/pentane 4:1) .

- Yield Optimization: Adjust reaction temperature (typically 0°C to reflux) and stoichiometry. For azido derivatives (e.g., methyl 2-azido analogs), use NaN in polar aprotic solvents to achieve near-quantitative yields .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from DCM/pentane mixtures to isolate pure products .

Advanced: How can computational chemistry resolve discrepancies between experimental and theoretical NMR chemical shifts for this compound?

Answer:

Discrepancies often arise from solvent effects, conformational dynamics, or incomplete DFT-level approximations. Strategies include:

- Solvent Modeling: Use PCM (Polarizable Continuum Model) in Gaussian or ORCA to simulate solvent effects on / NMR shifts .

- Conformational Sampling: Perform molecular dynamics (MD) simulations to identify dominant conformers contributing to experimental splitting patterns (e.g., diastereotopic CH protons at δ 3.66–3.02 ppm) .

- Hybrid Functionals: Apply B3LYP-D3/cc-pVTZ for better accuracy in predicting carbonyl (δ ~195 ppm) and aromatic carbon shifts .

Basic: Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Strong carbonyl stretches (ν ~1750 cm) and azide peaks (ν ~2109 cm) validate functional groups .

- HRMS: Confirm molecular ion [M+H] with <1 ppm error (e.g., CHFNO at 222.0562) .

Advanced: What intermolecular interactions stabilize the crystal lattice of structurally related indanone derivatives?

Answer:

X-ray crystallography (e.g., orthorhombic Pbca space group, Z=8) reveals:

- C–H⋯O Hydrogen Bonds: Link molecules into C(6) chains along the [010] axis (e.g., C–H⋯O distances ~2.5 Å) .

- π-Stacking: Aromatic rings exhibit offset stacking (interplanar distances ~3.5 Å), enhancing thermal stability .

- Van der Waals Interactions: Methyl and tert-butyl groups contribute to dense packing (unit cell volume ~1938 Å) .

Basic: What precautions are critical for ensuring the stability of this compound during storage?

Answer:

- Storage Conditions: Keep in amber vials at –20°C under inert gas (N or Ar) to prevent oxidation of the ketone moiety .

- Moisture Control: Use molecular sieves in storage containers, as hydrolysis of the ester group can occur in humid environments .

- Light Sensitivity: Avoid UV exposure to prevent photodegradation (common in conjugated carbonyl systems) .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in Diels-Alder reactions?

Answer:

- Kinetic Studies: Monitor reaction rates with dienes (e.g., cyclopentadiene) using in situ FTIR or NMR to identify rate-determining steps .

- DFT Calculations: Map frontier molecular orbitals (HOMO of diene vs. LUMO of dienophile) to predict regioselectivity .

- Isotopic Labeling: Use -labeled carbonyl groups to track electron redistribution in transition states via 2D NMR .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- HPLC: Use C18 columns with MeCN/HO gradients (retention time ~8–10 min) and UV detection at 254 nm .

- Melting Point Analysis: Compare experimental values (e.g., 98–100°C for azido derivatives) with literature to detect impurities .

- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: What strategies address low reproducibility in catalytic asymmetric synthesis of this compound?

Answer:

- Chiral Ligand Screening: Test phosphine-oxazoline ligands (e.g., (R)-BINAP) to enhance enantiomeric excess (ee) .

- Reaction Monitoring: Use chiral HPLC (e.g., Chiralpak IA column) to track ee in real time .

- Solvent Effects: Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (toluene) to optimize stereocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.